Methyl 5-fluoro-2-methyl-3-nitrobenzoate
Overview
Description
Methyl 5-fluoro-2-methyl-3-nitrobenzoate is an organic compound with the molecular formula C₉H₈FNO₄. It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methyl group, and a nitro group on the benzene ring. This compound is primarily used in organic synthesis and serves as an intermediate in the production of various chemical substances .
Mechanism of Action
Target of Action
Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a complex organic compound used in various organic syntheses
Mode of Action
It is used in the synthesis of 6-fluoro-4-nitroisobenzofuran-1 (3h)-one , indicating that it may interact with other compounds to form new structures.
Pharmacokinetics
It is slightly soluble in water and soluble in dimethyl sulfoxide and acetone , which may influence its absorption and distribution in the body. More research is needed to fully understand its pharmacokinetic properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility in different solvents can affect its availability and reactivity in various environments. Furthermore, storage conditions such as temperature and humidity can impact its stability .
Biochemical Analysis
Biochemical Properties
Methyl 5-fluoro-2-methyl-3-nitrobenzoate plays a significant role in biochemical reactions, particularly in the synthesis of other complex molecules. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of desired products. For instance, it is involved in the synthesis of 6-fluoro-4-nitroisobenzofuran-1(3H)-one, where it acts as a precursor . The interactions between this compound and these biomolecules are typically characterized by the formation of transient complexes that enable the transfer of functional groups, thereby driving the reaction forward.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to active sites of enzymes, thereby inhibiting their activity and preventing the catalysis of specific reactions. Additionally, it can interact with transcription factors, influencing the expression of target genes. These molecular interactions are essential for understanding the biochemical pathways regulated by this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Understanding these temporal effects is crucial for optimizing the use of this compound in various applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus, and further increases in dosage do not enhance its therapeutic benefits. Additionally, high doses of this compound can cause toxicity, leading to adverse effects on organ function and overall health .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can influence metabolic flux and alter the levels of specific metabolites within cells. Understanding the metabolic pathways involving this compound is essential for elucidating its role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The efficient transport and distribution of this compound are crucial for its biological activity and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate typically involves a multi-step process:
Nitration: 5-fluoro-2-methylbenzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (-5 to 0°C).
Esterification: The crude 5-fluoro-2-methyl-3-nitrobenzoic acid is then esterified with methanol in the presence of thionyl chloride.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 5-fluoro-2-methyl-3-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-fluoro-2-methyl-3-nitrobenzoic acid.
Scientific Research Applications
Methyl 5-fluoro-2-methyl-3-nitrobenzoate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Methyl 5-fluoro-2-methyl-3-nitrobenzoate can be compared with other similar compounds:
Methyl 5-fluoro-2-methoxy-3-nitrobenzoate: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and biological activity.
Ethyl 5-fluoro-2-methyl-3-nitrobenzoate: The ethyl ester variant has different solubility and hydrolysis properties compared to the methyl ester.
5-fluoro-2-methyl-3-nitrobenzoic acid: The free acid form lacks the ester group, which can influence its chemical behavior and applications.
Properties
IUPAC Name |
methyl 5-fluoro-2-methyl-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEAMLSLLJPIRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657858 | |
Record name | Methyl 5-fluoro-2-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
697739-03-0 | |
Record name | Benzoic acid, 5-fluoro-2-methyl-3-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=697739-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-fluoro-2-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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